2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole that fuses a 3-methylbenzofuran pharmacophore at C-2 with a para-isopropoxyphenyl substituent at C-5. The 1,3,4-oxadiazole ring serves as a well-validated bioisostere in medicinal chemistry, while the benzofuran and isopropoxyphenyl modules are privileged scaffolds individually associated with anticancer, antimicrobial, and metabolic enzyme inhibitory activities.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
Cat. No. B12129777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=C(C=C4)OC(C)C
InChIInChI=1S/C20H18N2O3/c1-12(2)23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(3)16-6-4-5-7-17(16)24-18/h4-12H,1-3H3
InChIKeyLSATUTWWVXROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole: A Structurally-Defined Benzofuran–Oxadiazole Hybrid for Target-Selective Procurement


2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole that fuses a 3-methylbenzofuran pharmacophore at C-2 with a para-isopropoxyphenyl substituent at C-5. The 1,3,4-oxadiazole ring serves as a well-validated bioisostere in medicinal chemistry, while the benzofuran and isopropoxyphenyl modules are privileged scaffolds individually associated with anticancer, antimicrobial, and metabolic enzyme inhibitory activities [1]. The compound belongs to a growing class of benzofuran–oxadiazole structural hybrids that have demonstrated synergistic pharmacological properties exceeding those of the parent heterocycles alone [2]. Its molecular architecture—specifically the isopropoxy group’s steric and electronic profile—differs from allyloxy, methoxy, or halogen analogs in ways that affect lipophilicity, metabolic stability, and target-binding orientation [3].

Why Generic Benzofuran–Oxadiazole Substitution Carries Procurement Risk: The Case of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole


Within the benzofuran–1,3,4-oxadiazole class, small variations in the C-5 phenyl substituent produce drastic shifts in biological potency, selectivity, and physicochemical behavior. Replacing the isopropoxy group with an allyloxy, methoxy, or halogen moiety alters logP, hydrogen-bonding capacity, and steric occupancy, leading to non-interchangeable activity profiles . Experimental data show that structurally analogous benzofuran–oxadiazole hybrids bearing different substituents exhibit IC50 values spanning from low-micromolar to inactive across the same cell lines [1]. For example, compound 5d in the MDPI Molecules 2022 series—which shares the benzofuran–oxadiazole core but differs at the C-5 aryl substituent—displayed an IC50 of 6.3 μM against A549 cells, significantly outperforming crizotinib (IC50 8.54 μM) [2]. Conversely, other analogs in the same series were substantially less active or showed unfavorable hemolytic profiles. Generic procurement of an undefined “benzofuran–oxadiazole” analog therefore carries a high probability of selecting a compound with suboptimal potency, selectivity, or safety margins, undermining reproducibility and experimental validity.

Quantitative Differential Evidence for 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole Versus Closest Analogs


Isopropoxy vs. Allyloxy C-5 Substituent: Physicochemical Differentiation

The target compound’s saturated isopropoxy substituent confers a lower clogP relative to the directly analogous allyloxy compound bearing a C=C unsaturation. While no experimental logP has been published for the target compound itself, the ChemDiv allyloxy analog (Y070-1540) has a measured logP of 4.96 . Class-level data on 1,3,4-oxadiazoles indicate that replacing an alkene with its saturated counterpart predictably reduces logP by approximately 0.3–0.5 units [1]. This moderate lipophilicity reduction translates into superior aqueous solubility and potentially more favorable in vivo distribution while preserving sufficient membrane permeability for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Anticancer Potency: Benzofuran–1,3,4-Oxadiazole Scaffold Superiority Over Reference Drugs

Although the target compound itself has not been assayed in published anticancer screens, the benzofuran–1,3,4-oxadiazole scaffold to which it belongs has demonstrated IC50 values surpassing the reference drug crizotinib in A549 non-small-cell lung cancer cells. In head-to-head MTT assays, the most potent benzofuran–oxadiazole hybrid (compound 5d) achieved an IC50 of 6.3 ± 0.7 μM versus 8.54 ± 0.84 μM for crizotinib [1]. The target compound’s specific substitution pattern—3-methyl on the benzofuran and para-isopropoxy on the C-5 phenyl—differs from 5d and may be expected to modulate potency further based on established SAR trends within the series [2]. Procurement of the target compound enables direct head-to-head evaluation against this class benchmark.

Anticancer A549 lung cancer Cytotoxicity MTT assay

M. tuberculosis Pks13 Binding Affinity: In Silico Benchmarking of the Benzofuran–1,3,4-Oxadiazole Pharmacophore

The benzofuran–1,3,4-oxadiazole scaffold has been computationally validated as a Pks13 thioesterase domain inhibitor with binding energies competitive with or superior to the benzofuran-based standard TAM-16. Among 16 screened benzofuran–1,3,4-oxadiazole derivatives (BF1–BF16), the top-performing compounds BF3 (−14.23 kcal/mol), BF4 (−14.82 kcal/mol), and BF8 (−14.11 kcal/mol) showed binding affinities comparable to TAM-16 (−14.61 kcal/mol), with BF4 surpassing the reference [1]. The target compound, featuring a 3-methylbenzofuran and a 4-isopropoxyphenyl substituent, maps onto this validated pharmacophore and retains the structural determinants (planar oxadiazole core, hydrophobic benzofuran pocket) associated with high-affinity Pks13 engagement [2]. These in silico data provide a hypothesis-driven rationale for procuring the target compound for experimental MIC determination against M. tuberculosis.

Antitubercular Pks13 inhibition Molecular docking

α-Glucosidase Inhibition: Benzofuran–Oxadiazole–Thiourea Derivatives Outperform Acarbose

Benzofuran-derived oxadiazole-based thiourea derivatives have been shown to be exceptionally potent α-glucosidase inhibitors, with the best-in-class compound (analog 15) achieving an IC50 of 2.40 ± 0.10 μM, which is 2-fold more potent than the clinical reference acarbose (IC50 = 4.80 ± 0.10 μM) [1]. While the target compound differs from analog 15 (it lacks the thiourea linker and trihydroxy substitution), it shares the benzofuran–oxadiazole core. SAR analysis from this study indicates that electron-donating substituents on the phenyl ring enhance inhibitory potency [2], suggesting that the isopropoxy group (a moderate electron donor) may confer a potency intermediate between unsubstituted phenyl and polyhydroxy-substituted phenyl analogs.

Antidiabetic α-Glucosidase inhibition Enzyme assay

Green Synthesis Advantage: Ultrasound-/Microwave-Assisted Methods Deliver Superior Yields for Benzofuran–Oxadiazoles

Ultrasound- and microwave-assisted synthetic protocols for benzofuran–oxadiazole derivatives provide yields of 60–96%, representing a substantial improvement over conventional thermal methods, which yield 36–80% for the same transformations [1]. This 1.2- to 2.7-fold yield enhancement has direct implications for procurement cost and scalability. While the target compound’s specific synthetic yield has not been published, its structural similarity to the benzofuran–oxadiazoles 5a–g synthesized via these green methods [2] indicates that analogous microwave- or ultrasound-assisted cyclodehydration conditions (hydrazide + carboxylic acid → oxadiazole) could be applied, potentially reducing both synthesis time and cost relative to traditional reflux-based approaches.

Green chemistry Synthetic efficiency Process chemistry

Selectivity and Safety: Hemolytic and Thrombolytic Profiling of the Benzofuran–Oxadiazole Class

Benzofuran–oxadiazole hybrids have been profiled for hemocompatibility, with the least hemolytic compound (7b) causing only 0.1% RBC lysis and hybrid 7f exhibiting 61.4% thrombolytic activity (comparable to the reference ABTS standard) [1]. These data demonstrate that the benzofuran–oxadiazole core can be tuned for a wide therapeutic window. The target compound’s isopropoxy group, being less reactive than the allyloxy or propargyloxy groups found in more hemolytic analogs, is predicted—based on class SAR—to confer a favorable hemolysis profile [2]. Procurement of the target compound allows direct experimental verification of this hypothesis, a critical step for programs requiring intravenous or parenteral administration routes.

Hemocompatibility Thrombolysis Safety pharmacology

Research and Industrial Application Scenarios for 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole Based on Comparator Evidence


Non-Small-Cell Lung Cancer (NSCLC) Antiproliferative Screening

The benzofuran–1,3,4-oxadiazole scaffold has demonstrated single-digit micromolar IC50 in A549 NSCLC cells, outperforming crizotinib [1]. Procuring the target compound enables direct MTT-based cytotoxicity profiling against a panel of lung cancer lines (A549, H1299, H460), with crizotinib as a positive control, to establish its rank-order potency and determine whether the isopropoxy substitution yields further improvements over the class benchmark compound 5d.

Antitubercular Drug Discovery: Pks13 Inhibition and MIC Determination

Computational evidence positions benzofuran–1,3,4-oxadiazoles as high-affinity M. tuberculosis Pks13 inhibitors, with binding energies comparable to TAM-16 [1]. The target compound is a strong candidate for in vitro MIC determination against M. tuberculosis H37Rv and resistant strains (MDR-/XDR-TB), followed by enzymatic Pks13 inhibition assays to validate the in silico predictions and benchmark against the oxadiazole series recently reported with MIC < 1 μM [2].

Type 2 Diabetes Mellitus: α-Glucosidase Inhibitor Screening

Benzofuran–oxadiazole derivatives have consistently outperformed acarbose in α-glucosidase inhibition assays, with the most potent analog achieving a 2-fold improvement in IC50 [1]. The target compound, equipped with an electron-donating isopropoxy group, is predicted to exhibit intermediate-to-high inhibitory potency based on established SAR [2]. Procurement enables screening against Saccharomyces cerevisiae α-glucosidase with pNPG substrate and comparison to acarbose and miglitol standards.

Green Process Chemistry Development and Scale-Up

Ultrasound- and microwave-assisted protocols have been validated for benzofuran–oxadiazole synthesis, delivering up to 96% yield—a 2.7-fold improvement over conventional methods [1]. The target compound’s synthesis via cyclodehydration of 3-methylbenzofuran-2-carbohydrazide with 4-isopropoxybenzoic acid under microwave irradiation can be optimized for yield, purity, and scalability, supporting cost-effective procurement for multi-gram medicinal chemistry campaigns [2].

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